molecular formula C20H28F2N2O B6080328 9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane

9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane

Cat. No.: B6080328
M. Wt: 350.4 g/mol
InChI Key: XCESITPQOUPJML-UHFFFAOYSA-N
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Description

9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[45]decane is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the oxan-4-yl group: This step is achieved through a nucleophilic substitution reaction.

    Attachment of the 2,3-difluorophenyl group: This step involves a Friedel-Crafts alkylation reaction to introduce the difluorophenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(2,6-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane
  • 9-[(3,5-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane

Uniqueness

9-[(2,3-Difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

9-[(2,3-difluorophenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2O/c21-18-4-1-3-16(19(18)22)13-23-9-2-7-20(14-23)8-10-24(15-20)17-5-11-25-12-6-17/h1,3-4,17H,2,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCESITPQOUPJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3CCOCC3)CN(C1)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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